molecular formula C21H24N2O4 B4735895 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B4735895
M. Wt: 368.4 g/mol
InChI Key: FHUMOWPQDTXVKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazolidinedione derivatives involves multiple steps, including the transformation of ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives into 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives through reactions with ammonia, primary amines, or hydrazine (Milcent, Akhnazarian, & Lensen, 1996). This method highlights the versatility of imidazolidinediones' synthesis, hinting at the synthetic approach that might be applicable for the compound .

Molecular Structure Analysis

The molecular structure of similar compounds is determined using techniques such as X-ray diffraction, which provides insight into the crystalline structure and intermolecular interactions. For example, a study on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate revealed detailed crystallographic information, illustrating the importance of hydrogen bonding in the crystal packing of these compounds (Yeong et al., 2018).

Chemical Reactions and Properties

The reactivity of imidazolidinedione derivatives with various chemicals leads to a range of products. For instance, the reactions of 2,2-dimethyl-3-phenylazirine with guanidine and other amines yield substituted imidazoles, 2-imidazolidone, and imidazolidine-2-thione, showcasing the compound's nucleophilic addition reactions (Eremeev et al., 1980).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. Although specific details for our compound of interest are scarce, studies on related compounds provide a basis for comparison and analysis.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability, and degradation, are fundamental aspects of chemical research. The synthesis and biological evaluation of similar derivatives, for instance, demonstrate the compound's potential for inhibiting certain biological processes, indicating its chemical reactivity and interactions (Unangst et al., 1994).

properties

IUPAC Name

5,5-dimethyl-3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-21(2)19(24)23(20(25)22-21)12-13-26-14-15-27-18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-11H,12-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUMOWPQDTXVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCOCCOC2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[2-(2-Biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione

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